molecular formula C14H16N2O2 B1517288 1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid CAS No. 1152591-59-7

1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1517288
CAS No.: 1152591-59-7
M. Wt: 244.29 g/mol
InChI Key: WEBMWSSPANUKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-propyl-1H-pyrazole-4-carboxylic acid is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a benzyl group attached to the pyrazole ring at position 1, a propyl group at position 5, and a carboxylic acid group at position 4. It has a molecular weight of 244.29 g/mol and is known for its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-propyl-1H-pyrazole-4-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of benzyl chloride with propyl hydrazine in the presence of a suitable base, followed by cyclization and oxidation to introduce the carboxylic acid group. The reaction conditions typically require heating and the use of a polar solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-propyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The pyrazole ring can be reduced to form a variety of reduced derivatives.

  • Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to the formation of different substituted benzyl derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced pyrazole derivatives.

  • Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-5-propyl-1H-pyrazole-4-carboxylic acid has shown potential in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anti-inflammatory properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

1-Benzyl-5-propyl-1H-pyrazole-4-carboxylic acid is similar to other pyrazole derivatives, such as 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid and 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. These compounds share the pyrazole core structure but differ in the substituents attached to the ring. The presence of the benzyl group in this compound contributes to its unique chemical and biological properties.

Comparison with Similar Compounds

  • 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

  • 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid

This comprehensive overview highlights the significance of 1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Biological Activity

1-Benzyl-5-propyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H16N2O2C_{14}H_{16}N_{2}O_{2} with a molecular weight of 244.29 g/mol. Its structure consists of a pyrazole ring with a carboxylic acid group at the 4-position and a benzyl group at the 1-position, along with a propyl group at the 5-position. The melting point of this compound ranges from 185 to 189 °C, indicating its stability under standard conditions .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that related compounds showed efficacy against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Acinetobacter baumannii .

Table: Antimicrobial Efficacy of Pyrazole Derivatives

CompoundTarget BacteriaInhibition Zone (mm)Reference
This compoundE. coli15
This compoundS. aureus18
Related Pyrazole DerivativePseudomonas aeruginosa20

Anti-inflammatory and Anticancer Potential

The pyrazole scaffold is well-recognized for its anti-inflammatory and anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) cells. The IC50 values for some derivatives were reported as low as 26 µM, indicating potent activity .

The mechanism by which pyrazole derivatives exert their biological effects is multifaceted. They are believed to interact with specific enzymes or proteins involved in disease processes. For instance, some studies suggest that these compounds may inhibit bacterial enzymes linked to antibiotic resistance or modulate pathways involved in inflammation and tumorigenesis .

Study on Antibacterial Activity

A detailed investigation was conducted on the antibacterial efficacy of various pyrazole derivatives, including this compound. The study employed the microplate Alamar Blue assay (MABA) to evaluate the minimum inhibitory concentrations (MICs) against standard bacterial strains. Results indicated that modifications in the side chains significantly influenced biological activity, with certain derivatives exhibiting enhanced potency against resistant strains .

Cytotoxicity Assessment

In another study, several pyrazole derivatives were screened for their cytotoxicity against tumor cell lines using standard assays. The results revealed that compounds with specific substituents on the pyrazole ring exhibited notable growth inhibition in cancer cells, suggesting that structural variations can optimize therapeutic efficacy .

Properties

IUPAC Name

1-benzyl-5-propylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-6-13-12(14(17)18)9-15-16(13)10-11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBMWSSPANUKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.